molecular formula C9H10BrNO B7966244 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol

6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B7966244
M. Wt: 228.09 g/mol
InChI Key: DCQSFUBAGRYUJR-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol is a brominated organic compound belonging to the class of tetrahydroquinolines. This compound features a bromine atom at the 6th position of the tetrahydroquinoline ring system, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Bromination of Tetrahydroquinoline: The compound can be synthesized by the bromination of tetrahydroquinoline using bromine (Br2) in the presence of a suitable catalyst such as ferric chloride (FeCl3) under controlled conditions.

  • Reductive Amination: Another method involves the reductive amination of 6-bromobenzaldehyde with ethylenediamine, followed by reduction using hydrogen (H2) in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production typically involves large-scale bromination reactions with stringent control of temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

  • Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Nucleophiles such as sodium azide (NaN3) and potassium iodide (KI) are often used.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Amines and other reduced forms.

  • Substitution: Azides, iodides, and other substituted derivatives.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-1,2,3,4-tetrahydroquinolin-3-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • 6-bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

  • 6-bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

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Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-3,8,11-12H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQSFUBAGRYUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C=C(C=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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